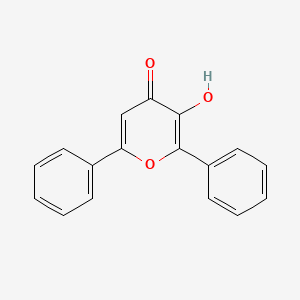
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is a heterocyclic compound that belongs to the pyranone family. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the third position. It is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization. One common method is the use of a Claisen-Schmidt condensation reaction, where benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting chalcone intermediate undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-oxo-2,6-diphenyl-4H-pyran-4-one.
Reduction: Formation of 3-hydroxy-2,6-diphenyl-4H-dihydropyran.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl rings provide hydrophobic interactions, enhancing its binding affinity to specific targets. Pathways involved may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Lacks the hydroxyl group, resulting in different reactivity and biological properties.
3-Hydroxy-4H-pyran-4-one: A simpler structure with different substitution patterns, leading to varied applications.
3,5-Dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, commonly found in natural products.
Uniqueness
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is unique due to the presence of both phenyl rings and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
116519-47-2 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
3-hydroxy-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-11-15(12-7-3-1-4-8-12)20-17(16(14)19)13-9-5-2-6-10-13/h1-11,19H |
Clave InChI |
JVCAPEWUJVSLCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


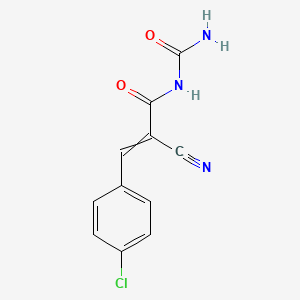
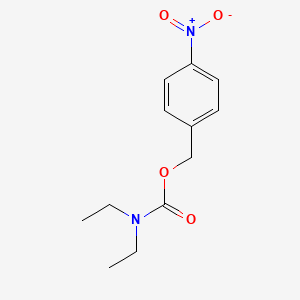
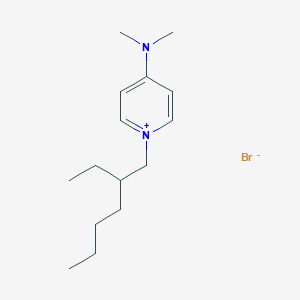
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

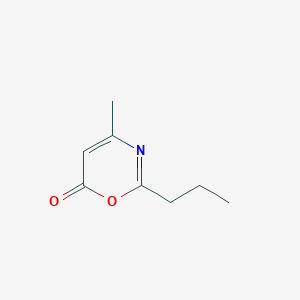
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
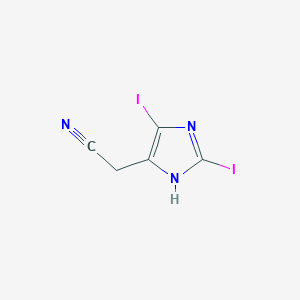
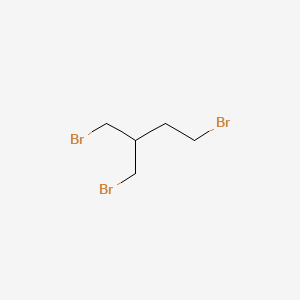
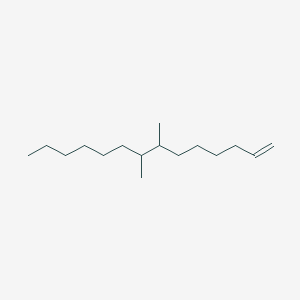
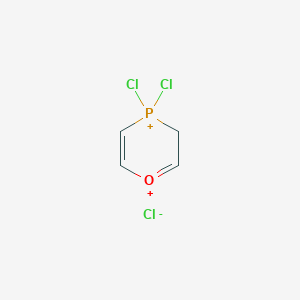

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
